![molecular formula C13H8O6 B11787449 5-(Benzo[d][1,3]dioxole-5-carbonyl)furan-2-carboxylic acid CAS No. 1399657-50-1](/img/structure/B11787449.png)
5-(Benzo[d][1,3]dioxole-5-carbonyl)furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzo[d][1,3]dioxole-5-carbonyl)furan-2-carboxylic acid is a complex organic compound with the molecular formula C13H8O6 This compound features a benzo[d][1,3]dioxole moiety fused with a furan ring, making it a unique structure in organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzo[d][1,3]dioxole-5-carbonyl)furan-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 5-bromo-benzo[d][1,3]dioxole with furan-2-carboxylic acid under palladium-catalyzed conditions. The reaction conditions often involve the use of PdCl2, xantphos, and Cs2CO3 in a solvent like 1,4-dioxane at elevated temperatures (around 130°C) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Benzo[d][1,3]dioxole-5-carbonyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the benzo[d][1,3]dioxole moiety.
Applications De Recherche Scientifique
5-(Benzo[d][1,3]dioxole-5-carbonyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 5-(Benzo[d][1,3]dioxole-5-carbonyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cell signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole-5-carboxylic acid: Shares the benzo[d][1,3]dioxole moiety but lacks the furan ring.
3,4-(Methylenedioxy)benzoic acid: Similar structure but with different functional groups.
Piperonylic acid: Another compound with a benzo[d][1,3]dioxole moiety, used in various chemical applications .
Uniqueness
5-(Benzo[d][1,3]dioxole-5-carbonyl)furan-2-carboxylic acid is unique due to its combined benzo[d][1,3]dioxole and furan structures, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
1399657-50-1 |
|---|---|
Formule moléculaire |
C13H8O6 |
Poids moléculaire |
260.20 g/mol |
Nom IUPAC |
5-(1,3-benzodioxole-5-carbonyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C13H8O6/c14-12(9-3-4-10(19-9)13(15)16)7-1-2-8-11(5-7)18-6-17-8/h1-5H,6H2,(H,15,16) |
Clé InChI |
HRDSMAFMPXQOFF-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC=C(O3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromobenzo[d]oxazole-7-carboxylic acid](/img/structure/B11787366.png)
![tert-Butyl 1-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11787370.png)

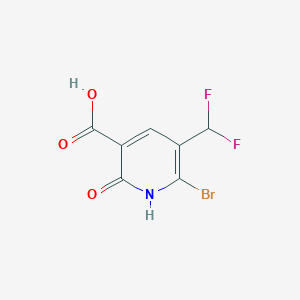
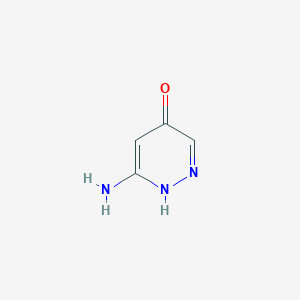
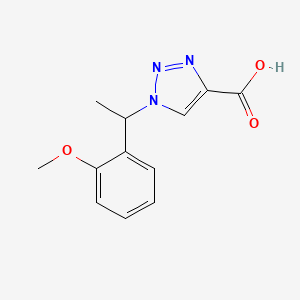
![(S)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11787396.png)
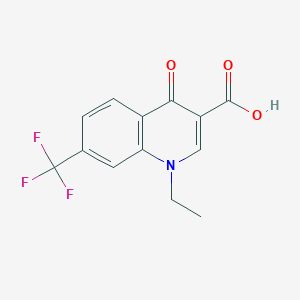
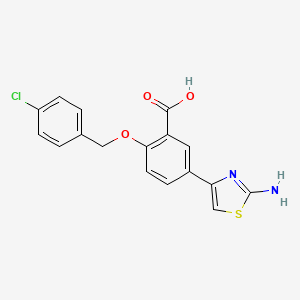



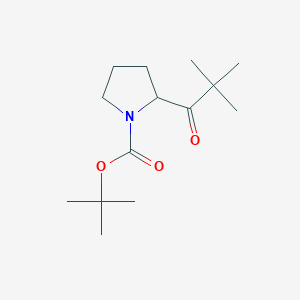
![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11787431.png)
